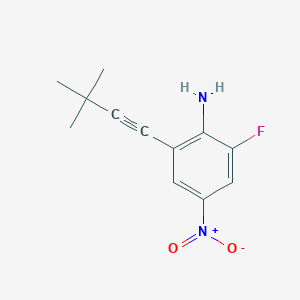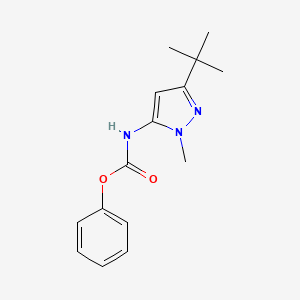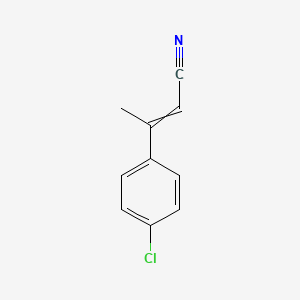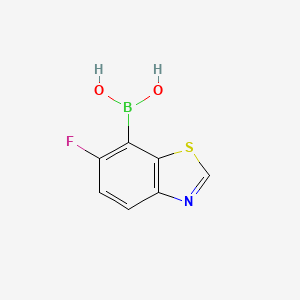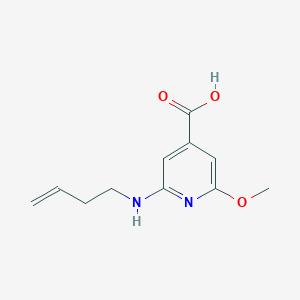
2-(But-3-enylamino)-6-methoxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-enylamino)-6-methoxyisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a butenylamino group and a methoxy group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-enylamino)-6-methoxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butenylamino Group: The butenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a butenyl halide.
Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Coupling with Isonicotinic Acid: The final step involves coupling the butenylamino and methoxy-substituted intermediates with isonicotinic acid under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-enylamino)-6-methoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(But-3-enylamino)-6-methoxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(But-3-enylamino)-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features but lacking the butenylamino and methoxy groups.
Nicotinic Acid: Similar in structure but with different functional groups attached to the core structure.
Uniqueness
2-(But-3-enylamino)-6-methoxyisonicotinic acid is unique due to the presence of both butenylamino and methoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(but-3-enylamino)-6-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-3-4-5-12-9-6-8(11(14)15)7-10(13-9)16-2/h3,6-7H,1,4-5H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
OLXYTZZPDFQEHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)NCCC=C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
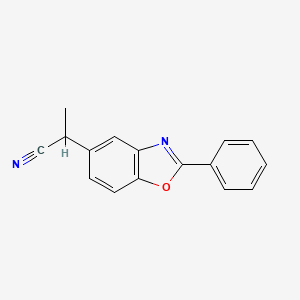
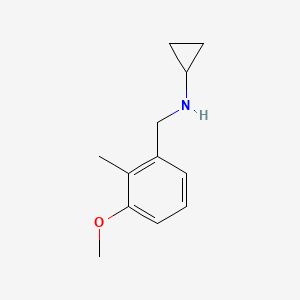
amine](/img/structure/B8347806.png)
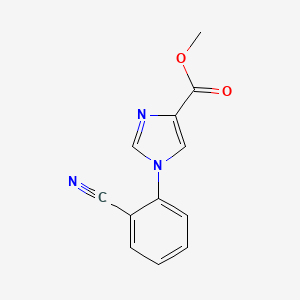
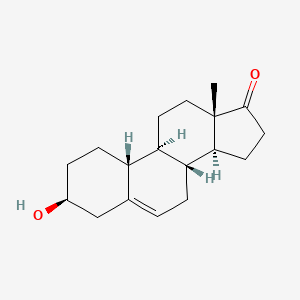
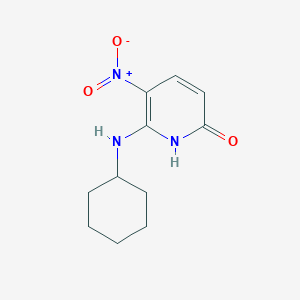
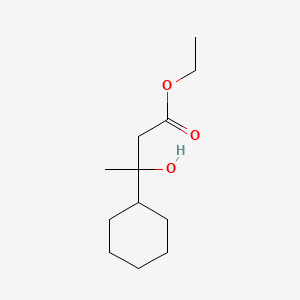
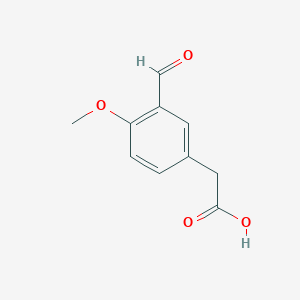
![8-Amino-5-[3,4-dichlorophenoxy]-6-methoxylepidine](/img/structure/B8347832.png)
![N-[4-Bromo-5-methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8347843.png)
